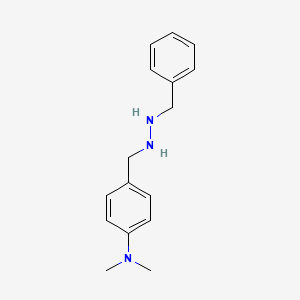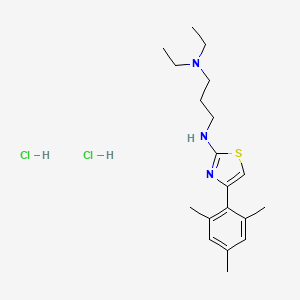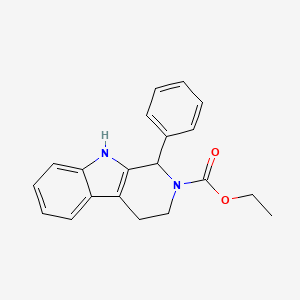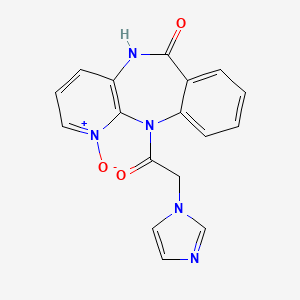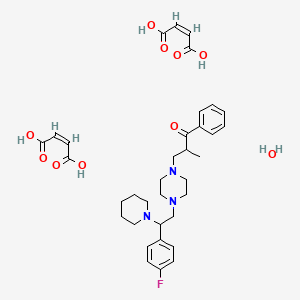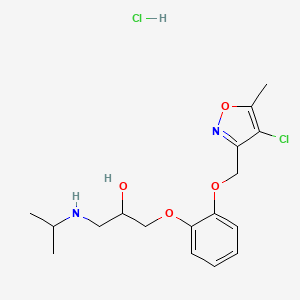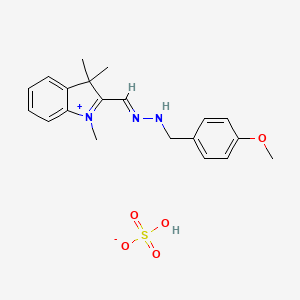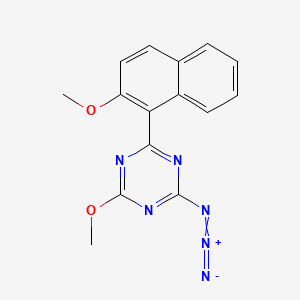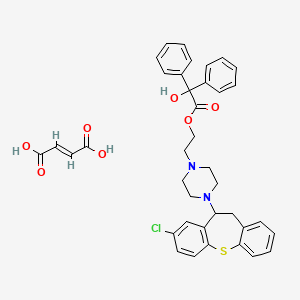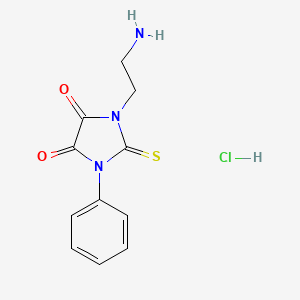
4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride is a chemical compound with a unique structure that includes an imidazolidinedione core, a phenyl group, and a thioxo group. This compound is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as acetic acid and catalysts like sodium acetate, with refluxing for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinedione core can be reduced to form corresponding amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the imidazolidinedione core can produce amines .
科学研究应用
4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2,4-Imidazolidinedione, 5-(2-aminoethyl)-
- 2,4-Imidazolidinedione, 1-(2-aminoethyl)-5-methyl-5-(phenylmethyl)-
Uniqueness
Compared to similar compounds, 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-phenyl-2-thioxo-, monohydrochloride is unique due to the presence of the thioxo group and the specific substitution pattern on the imidazolidinedione core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
132411-94-0 |
|---|---|
分子式 |
C11H12ClN3O2S |
分子量 |
285.75 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C11H11N3O2S.ClH/c12-6-7-13-9(15)10(16)14(11(13)17)8-4-2-1-3-5-8;/h1-5H,6-7,12H2;1H |
InChI 键 |
GPLRTNWVERBGOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=S)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




